molecular formula C5H11ClFN B2475321 1-(2-Fluoroethyl)cyclopropan-1-amine;hydrochloride CAS No. 2413898-14-1

1-(2-Fluoroethyl)cyclopropan-1-amine;hydrochloride

Cat. No. B2475321
M. Wt: 139.6
InChI Key: QOSCYLKLGPHMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 2413898-14-1 . It has a molecular weight of 139.6 and its IUPAC name is 1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride . The compound is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride is 1S/C5H10FN.ClH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(2-Fluoroethyl)cyclopropan-1-amine hydrochloride is a powder . The compound’s country of origin is UA and it is shipped at normal temperature .

Scientific Research Applications

Sigma Receptor Ligands

1-(2-Fluoroethyl)cyclopropan-1-amine;hydrochloride and its derivatives have been identified as a new class of sigma receptor ligands, which are crucial for various physiological processes. Specifically, certain stereoisomeric forms show selective affinity for sigma receptor subtypes, contributing to their potential as therapeutic agents in treating central nervous system disorders (Schinor et al., 2020).

Anti-Influenza Virus Activity

Compounds structurally related to 1-(2-Fluoroethyl)cyclopropan-1-amine;hydrochloride, particularly those with unique amine moieties, have exhibited potent anti-influenza A virus activity. These findings suggest the potential of these compounds in developing novel anti-viral agents (Oka et al., 2001).

Synthetic Applications in Organic Chemistry

1-(2-Fluoroethyl)cyclopropan-1-amine;hydrochloride serves as a crucial building block in organic synthesis. It has been used in the synthesis of allylic amine and C-cyclopropylalkylamine structures, which are valuable in various chemical synthesis processes (Wipf et al., 2003). Additionally, its derivatives are instrumental in cyclopropanation reactions and the formation of cyclopropyl amines, further highlighting its versatility in synthetic chemistry (Kadikova et al., 2015).

Development of Biologically Active Compounds

1-(2-Fluoroethyl)cyclopropan-1-amine;hydrochloride and related cyclopropane structures have been used to develop biologically active compounds, particularly in the context of amine-substituted cyclobutanes and cyclopropanes. These compounds hold significance in medicinal chemistry due to their structural uniqueness and potential biological activities (Feng et al., 2019).

Novel Synthetic Processes

The compound has been utilized in new synthetic processes, such as the development of cycloprophyl carboxylic acid. This process exemplifies the use of 1-(2-Fluoroethyl)cyclopropan-1-amine;hydrochloride in creating compounds with environmental and operational advantages (Yang Qiu-yan, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-fluoroethyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEPOLFKASJFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethyl)cyclopropan-1-amine;hydrochloride

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